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Introduction
Triacylglycerols (TAGs) are the primary components of edible oils, and their specific molecular

structure, including the distribution of fatty acids on the glycerol backbone, significantly

influences the physical, chemical, and nutritional properties of the oil. The quantification of

specific TAG regioisomers, such as 1,2-Stearin-3-linolein (SSL), is crucial for understanding

the oil's functionality, authenticity, and potential health effects. This application note provides a

detailed protocol for the quantification of 1,2-Stearin-3-linolein in various edible oils using

High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical

Ionization Mass Spectrometry (HPLC-APCI-MS). This method allows for the separation and

quantification of TAG regioisomers, which is often challenging with other analytical techniques.

Data Presentation
The concentration of specific triacylglycerol regioisomers like 1,2-Stearin-3-linolein is often

low and part of a complex mixture. Direct quantification across a wide range of oils is not

extensively reported in a simple format. Therefore, to provide context for the potential presence

of this TAG, the typical fatty acid composition of major edible oils is presented below. The

presence of stearic and linoleic acid is a prerequisite for the formation of 1,2-Stearin-3-
linolein.

Table 1: Typical Fatty Acid Composition of Common Edible Oils (%)
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Fatty Acid Olive Oil Sunflower Oil Palm Oil Soybean Oil

Palmitic Acid

(C16:0)
7.5 - 20.0[1] 5.8 - 7.4 44.0 - 45.0[2] 10 - 12

Stearic Acid

(C18:0)
0.5 - 5.0[1] 1.4 - 5.8 4.4 - 5.0 3 - 5

Oleic Acid

(C18:1)
55.0 - 83.0[1] 14 - 39 39.0 - 40.0[2] ~24

Linoleic Acid

(C18:2)
3.5 - 21.0[1] 48.3 - 74.0 10.0 - 11.0[2] ~54

α-Linolenic Acid

(C18:3)
< 1.5[1] < 0.3 ~0.4 ~8.0

Note: Values represent typical ranges and can vary based on cultivar, processing, and

environmental factors.

The quantification of TAG regioisomers is a complex analytical task. The following table

summarizes findings on the relative abundance of some AAB/ABA-type TAGs in select oils,

demonstrating the analytical capability to differentiate these isomers.

Table 2: Relative Abundance of Select Triacylglycerol Regioisomers in Edible Oils

Triacylglycerol (AAB/ABA) Oil
Proportion of sn-ABA
Isomer (%)

LLO/LOL Rapeseed Oil 7.7 ± 6.5[3]

Sunflower Seed Oil 12.2 ± 6.9[3]

LOO/OLO Rapeseed Oil 57.9 ± 3.3[3]

Sunflower Seed Oil 34.0 ± 5.2[3]

POO/OPO Rapeseed Oil 4.5 ± 6.1[3]

Sunflower Seed Oil 1.4 ± 2.8[3]
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LLO: Dilinoleoyl-oleoyl-glycerol; LOO: Linoleoyl-dioleoyl-glycerol; POO: Palmitoyl-dioleoyl-

glycerol. AAB/ABA notation refers to the fatty acids at the sn-1, sn-2, and sn-3 positions.

Experimental Protocols
The following protocol outlines a method for the quantification of 1,2-Stearin-3-linolein using

HPLC-APCI-MS, which has been shown to be effective for the analysis of TAG regioisomers.[3]

Sample Preparation
Accurately weigh approximately 50 mg of the edible oil into a 10 mL volumetric flask.

Dissolve the oil in a suitable solvent mixture, such as isopropanol/hexane (1:1, v/v).

Vortex the solution for 1 minute to ensure complete dissolution.

If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-APCI-MS Analysis
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Atmospheric Pressure Chemical Ionization (APCI) source

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

HPLC Conditions:

Mobile Phase A: Acetonitrile

Mobile Phase B: Dichloromethane

Gradient Elution:

0-5 min: 80% A, 20% B
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5-25 min: Linear gradient to 50% A, 50% B

25-30 min: Hold at 50% A, 50% B

30-35 min: Return to initial conditions (80% A, 20% B)

35-40 min: Column re-equilibration

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

APCI-MS Conditions:

Ionization Mode: Positive

APCI Probe Temperature: 400 °C

Nebulizer Gas (Nitrogen) Pressure: 60 psi

Drying Gas (Nitrogen) Flow: 5 L/min

Drying Gas Temperature: 350 °C

Capillary Voltage: 4000 V

Corona Current: 4 µA

Fragmentor Voltage: 70 V

Mass Range: m/z 300-1000

Quantification
Quantification of 1,2-Stearin-3-linolein is achieved by creating a calibration curve using a

certified reference standard. The identification of the target analyte is based on its retention

time and the specific mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺ and
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characteristic fragment ions. For regioisomers, the relative abundance of diacylglycerol-like

fragment ions ([DAG]⁺) is used for differentiation. For an AAB-type TAG (e.g., SSL), the loss of

a fatty acid from the sn-1 or sn-3 position is preferential, leading to a different fragmentation

pattern compared to the ABA-type isomer (e.g., SLS).
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Caption: Experimental workflow for the quantification of 1,2-Stearin-3-linolein.
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Caption: Logical relationship of the analytical steps for TAG isomer quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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